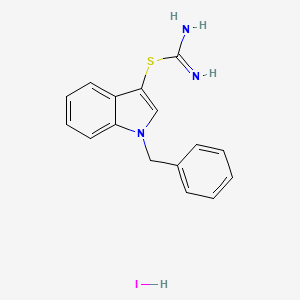
1-Benzyl-1H-indol-3-yl imidothiocarbamate hydroiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-1H-indol-3-yl imidothiocarbamate hydroiodide is a chemical compound with the molecular formula C16H16IN3S . It is a derivative of 1-benzyl-1H-indol-3-yl .
Synthesis Analysis
The synthesis of this compound involves a series of reactions . The inhibitory activity of the compounds was determined by Ca2+ influx assays on cells expressing either the human α7 or α4β2 nicotinic acetylcholine receptors .Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzyl group attached to an indol-3-yl group . The molecular weight of the compound is 409.29 .Chemical Reactions Analysis
The compound is known to inhibit the nicotinic acetylcholine receptors by a competitive mechanism . The potencies are higher for the human α7 nicotinic acetylcholine receptor compared to that for the human α4β2 nicotinic acetylcholine receptor .Physical And Chemical Properties Analysis
The compound has a molecular formula of C16H16IN3S and a molecular weight of 409.29 . Additional physical and chemical properties may be available from specialized chemical databases or scientific literature.Applications De Recherche Scientifique
Corrosion Inhibition
The dithiocarbamate family, to which 1-Benzyl-1H-indol-3-yl imidothiocarbamate hydroiodide belongs, has been investigated for its effectiveness as a corrosion inhibitor. Specifically, ammonium (2,4-dimethylphenyl)-dithiocarbamate has demonstrated high inhibition efficiency against steel corrosion in acidic environments. The compound's ability to adsorb both physically and chemically onto steel surfaces, along with its hydrophobic properties, contributes to its effectiveness as a corrosion inhibitor (Kıcır et al., 2016).
Chemical Synthesis and Modification
This compound, as part of the broader group of dithiocarbamates, plays a role in various chemical synthesis and modification processes. For example, it has been involved in the synthesis of N-alkyl-thioureidoindoles and alkyl N-(indol-5′-yl)dithiocarbamates, showcasing its versatility in chemical reactions (Chakrabarty et al., 2005).
Bio-activity Research
Dithiocarbamates, including compounds similar to this compound, have been studied for their biological activities. In particular, their potential in treating diseases like Alzheimer's, as well as exhibiting antimicrobial properties, has been a focus of research. These compounds have shown promising results in inhibiting enzymes like acetylcholinesterase and demonstrating antioxidant activities (Venkatesh et al., 2022).
Application in Solar Cells
Compounds within the dithiocarbamate family have been explored for their photosensitizing activity in dye-sensitized solar cells. Their ability to convert sunlight into electrical energy, though not as efficiently as some reference compounds, demonstrates their potential in renewable energy technologies (Singh et al., 2014).
Mécanisme D'action
Target of Action
The primary targets of 1-Benzyl-1H-indol-3-yl imidothiocarbamate hydroiodide are the human α7 and α4β2 nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in the nervous system, mediating fast synaptic transmission across the synapses.
Mode of Action
The compound interacts with its targets, the nAChRs, by inhibiting them through a competitive mechanism . This means that the compound competes with the natural ligand, acetylcholine, for the same binding site on the receptor. The potency of this compound is higher for the hα7 nAChR compared to the hα4β2 nAChR .
Pharmacokinetics
Like other indole derivatives, it is expected to have good absorption and distribution profiles due to its lipophilic nature
Result of Action
The molecular and cellular effects of the action of this compound are primarily the result of its inhibitory action on nAChRs. By competitively inhibiting these receptors, the compound can modulate the cholinergic signaling pathway, potentially leading to changes in physiological processes such as muscle contraction and cognitive function .
Orientations Futures
The future directions for research on 1-Benzyl-1H-indol-3-yl imidothiocarbamate hydroiodide could involve further exploration of its pharmacological properties, particularly its inhibitory activity on nicotinic acetylcholine receptors . Additionally, the impact of various substitutions on the benzene ring on receptor selectivity could be a focus of future studies .
Propriétés
IUPAC Name |
(1-benzylindol-3-yl) carbamimidothioate;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S.HI/c17-16(18)20-15-11-19(10-12-6-2-1-3-7-12)14-9-5-4-8-13(14)15;/h1-9,11H,10H2,(H3,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHESNSDRXWVBCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SC(=N)N.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16IN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2841263.png)
![N-(2,4-difluorophenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2841266.png)

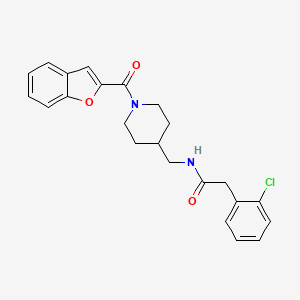
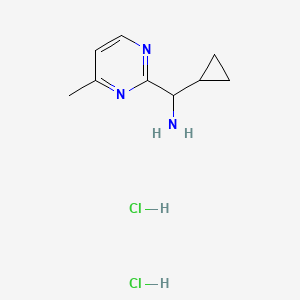

![({4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)diethylamine](/img/structure/B2841276.png)
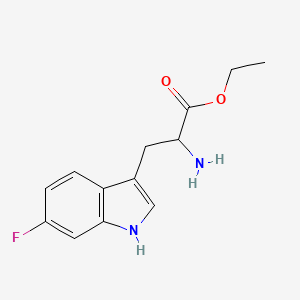
![Ethyl 4-[(2,4-dimethylphenyl)sulfanyl]-8-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B2841278.png)

![1-[6-(furan-2-yl)pyridazin-3-yl]-N-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2841280.png)
![2-(2-Propynylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2841281.png)
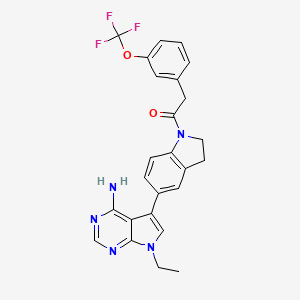
![N-({[2,3'-bifuran]-5-yl}methyl)-4-phenyloxane-4-carboxamide](/img/structure/B2841286.png)